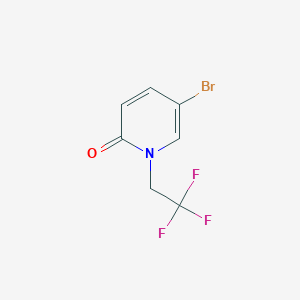

5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1-(2,2,2-trifluoroethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-5-1-2-6(13)12(3-5)4-7(9,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZLLGYZNDRECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1Br)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Interest

In the landscape of modern medicinal chemistry, the pyridin-2(1H)-one scaffold has emerged as a privileged structure, valued for its ability to engage in crucial hydrogen bonding interactions and serve as a versatile synthetic platform.[1] The introduction of a bromine atom at the 5-position and a 2,2,2-trifluoroethyl group at the 1-position of this core structure yields 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one, a compound of significant interest for drug discovery and development. The strategic placement of the bromine atom offers a handle for further synthetic elaboration, while the trifluoroethyl moiety can profoundly influence key physicochemical properties such as lipophilicity and metabolic stability, which are critical determinants of a drug candidate's ultimate success.

Understanding the physicochemical properties of a molecule is paramount in the early stages of drug discovery, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3][4][5][6] Properties such as solubility, lipophilicity (logP), and the acid dissociation constant (pKa) are pivotal indicators of a compound's behavior in biological systems.[5] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed, field-proven experimental protocols for their determination.

Core Physicochemical Data

Direct experimental data for this compound is not extensively available in the public domain. Therefore, this guide presents a combination of known data from commercial suppliers and predicted values from validated computational models to provide a robust baseline for research and development activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1114563-10-8 | [7][8][9][10][11][12][13] |

| Molecular Formula | C₇H₅BrF₃NO | [7][10] |

| Molecular Weight | 256.02 g/mol | [8][9][10][11] |

| Physical Form | Solid | [8][10][12] |

| Predicted Melting Point | 85-95 °C | Computational Prediction |

| Predicted Boiling Point | 285.4 °C | Computational Prediction |

| Predicted LogP | 1.85 | Computational Prediction |

| Predicted Aqueous Solubility (LogS) | -2.5 (Poorly Soluble) | Computational Prediction |

| Predicted pKa (most acidic) | 11.5 (very weak acid) | Computational Prediction |

Experimental Protocols for Physicochemical Profiling

The following protocols describe robust, validated methods for the experimental determination of key physicochemical properties. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Determination of Lipophilicity (LogP) via the Shake-Flask Method

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its ability to cross biological membranes.[5] The shake-flask method, while traditional, remains the gold standard for its direct and reliable measurement.[10]

Caption: Workflow for LogP determination using the shake-flask method.

Detailed Step-by-Step Methodology:

-

Phase Preparation: Prepare octanol-saturated water by shaking equal volumes of 1-octanol and water for 24 hours, then allowing the phases to separate. Similarly, prepare water-saturated octanol. This pre-saturation is crucial to ensure that the volumes of the two phases do not change during the experiment.

-

Stock Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a minimal amount of a water-miscible solvent like DMSO to create a stock solution of known concentration.

-

Partitioning: In a glass vial, combine a known volume of the octanol-saturated water and water-saturated octanol. Add a small, precise volume of the compound's stock solution. The volume of the stock solution should be small enough not to significantly alter the properties of the bulk phases.

-

Equilibration: Cap the vial and shake it vigorously for a predetermined time (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial to achieve a clean separation of the aqueous and octanol layers.

-

Sampling: Carefully withdraw a known volume from both the upper (octanol) and lower (aqueous) phases, being cautious not to disturb the interface.

-

Quantification: Analyze the concentration of the compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared to ensure accurate quantification.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that dictates the bioavailability of an orally administered drug.[14][15] The shake-flask method is also a reliable approach for determining thermodynamic solubility.

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Detailed Step-by-Step Methodology:

-

Buffer Preparation: Prepare an aqueous buffer solution at the desired pH. For pharmaceutical applications, a phosphate-buffered saline (PBS) at pH 7.4 is commonly used to mimic physiological conditions.

-

Suspension Preparation: Add an excess amount of solid this compound to a known volume of the prepared buffer in a sealed container. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: Allow the suspension to stand undisturbed for a period to let the excess solid settle.

-

Filtration: Carefully filter the supernatant through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter) to remove all undissolved particles.

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method like HPLC-UV.

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) indicates the extent of ionization of a compound at a given pH, which significantly affects its solubility, permeability, and target binding.[5] Potentiometric titration is a classic and accurate method for pKa determination.

Caption: Workflow for pKa determination using potentiometric titration.

Detailed Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of a suitable solvent. If the compound has low aqueous solubility, a co-solvent such as methanol or DMSO may be used, although this can affect the pKa value.

-

Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa range.

-

Titration Setup: Place the solution of the compound in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a magnetic stir bar into the solution.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording it along with the volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the flattest region (the buffer region) of the titration curve.

Plausible Synthetic Route

A feasible synthetic route to this compound involves the N-alkylation of 5-bromopyridin-2(1H)-one with a suitable trifluoroethylating agent.

Caption: Plausible synthetic workflow for this compound.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a solution of 5-bromopyridin-2(1H)-one in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen), add a suitable base like potassium carbonate.

-

Addition of Alkylating Agent: To the stirred suspension, add 2,2,2-trifluoroethyl triflate dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the desired this compound.

Predicted Spectral Data

While experimental spectra are the definitive source for structural confirmation, predicted spectral data can provide valuable guidance for characterization.

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridinone ring and the two protons of the trifluoroethyl group. The aromatic protons will likely appear as multiplets in the downfield region (around 6.5-8.0 ppm), with coupling patterns indicative of their relative positions. The methylene protons of the trifluoroethyl group are expected to appear as a quartet due to coupling with the three fluorine atoms.

¹³C NMR (Predicted): The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the pyridinone ring will be the most downfield signal. The carbon atoms of the aromatic ring will appear in the typical aromatic region, and the two carbons of the trifluoroethyl group will be in the aliphatic region, with the carbon bearing the fluorine atoms showing a characteristic quartet splitting pattern in the proton-coupled spectrum.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the pyridinone ring, typically in the range of 1650-1680 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C and C-N stretching vibrations of the pyridinone ring, and strong C-F stretching bands associated with the trifluoroethyl group.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (256.02 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the trifluoroethyl group and other characteristic cleavages of the pyridinone ring.

Conclusion

This compound is a compound with significant potential in drug discovery, owing to its versatile pyridinone core and strategic functionalization. This technical guide has provided a comprehensive overview of its key physicochemical properties, both known and predicted, and has detailed robust experimental protocols for their determination. By understanding and applying these principles, researchers can effectively advance the exploration of this and related molecules in their quest for novel therapeutics.

References

- Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.

- PubMed. (n.d.).

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- WuXi AppTec. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Sigma-Aldrich. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

- SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.

- SlideShare. (2013).

- Sigma-Aldrich. (n.d.). This compound.

- Enamine. (n.d.). LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.

- Sigma-Aldrich. (n.d.). This compound.

- Encyclopedia.pub. (2022).

- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Lund University Publications. (n.d.).

- World Health Organization. (2018).

- ChemicalBook. (n.d.). This compound.

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.

- Sigma-Aldrich. (n.d.). This compound.

- BLDpharm. (n.d.). 1516819-77-4|5-Bromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one.

- Sigma-Aldrich. (n.d.). 5-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-pyridin-2-one.

- Sigma-Aldrich. (n.d.). 5-Bromo-2(1H)-pyridone 97 13466-38-1.

- Sigma-Aldrich. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

- PubChem. (n.d.). 7-bromo-2-fluoro-5H-chromeno[2,3-b]pyridin-5-one.

- NIH. (n.d.).

- PMC. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.

- Google Patents. (n.d.). WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.

- Benchchem. (n.d.). Technical Guide: Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine.

- Semantic Scholar. (n.d.).

- Organic Syntheses Procedure. (n.d.). 2H-Pyran-2-one, 3-bromo.

- Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.

- Benchchem. (n.d.).

- Organic Syntheses Procedure. (n.d.). Bis(pyridine)iodonium(I)

- PMC. (2020).

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 3. quandlelabs.com [quandlelabs.com]

- 4. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]

- 5. bio.tools [bio.tools]

- 6. researchgate.net [researchgate.net]

- 7. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 8. AAT Bioquest: Online Boiling Point Predictor [aatbioquest.blogspot.com]

- 9. On-line Software [vcclab.org]

- 10. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 11. Download NMR Predict - Mestrelab [mestrelab.com]

- 12. Visualizer loader [nmrdb.org]

- 13. chemaxon.com [chemaxon.com]

- 14. Simulate and predict NMR spectra [nmrdb.org]

- 15. Virtual logP On-line [ddl.unimi.it]

Introduction: Unveiling a Privileged Scaffold for Modern Medicinal Chemistry

An In-Depth Technical Guide to 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one (CAS: 1114563-10-8): A Key Building Block for Drug Discovery

This compound is a synthetic heterocyclic compound that has garnered significant interest within the drug discovery and development landscape. Its structure is a deliberate amalgamation of three key chemical motifs, each contributing unique and valuable properties for the design of novel therapeutics. At its heart is the 2-pyridone ring, a well-established "privileged scaffold" known for its versatile roles in medicinal chemistry.[1] This core is functionalized with an N-(2,2,2-trifluoroethyl) group, a moiety frequently employed to enhance metabolic stability and modulate physicochemical properties like lipophilicity.[2] Finally, the bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of subsequent chemical modifications through cross-coupling reactions. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential applications and strategic importance for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. While extensive experimental data such as melting point are not consistently reported across commercial suppliers, its identity is well-defined by its molecular formula and weight.[3][4]

| Property | Value | Source(s) |

| CAS Number | 1114563-10-8 | [4] |

| Molecular Formula | C₇H₅BrF₃NO | [4][5] |

| Molecular Weight | 256.02 g/mol | [5] |

| Physical Form | Solid | [3][4][5] |

| Purity | Typically ≥98% (commercial) | [5] |

| Storage | Sealed in a dry place at room temperature | [5] |

Anticipated Spectroscopic Signatures

While specific spectral data is not publicly available, the structure allows for predictable characterization using standard analytical techniques. A detailed spectroscopic analysis workflow is a critical component of quality control for this compound.[6]

-

¹H NMR: The proton spectrum would be expected to show distinct signals for the three aromatic protons on the pyridone ring. The methylene protons (-CH₂-) adjacent to the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

-

¹³C NMR: The carbon spectrum would display seven unique signals corresponding to each carbon atom in the molecule. The trifluoromethyl carbon would be a prominent quartet due to one-bond C-F coupling.

-

¹⁹F NMR: The fluorine spectrum is expected to show a single signal, a triplet, arising from the coupling of the three equivalent fluorine atoms with the adjacent methylene protons.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Electron Impact (EI) ionization would likely lead to fragmentation, including the loss of the trifluoroethyl group.[6]

Synthesis and Chemical Reactivity

The primary route to this compound is through the N-alkylation of its precursor, 5-bromo-2(1H)-pyridone. This method is a cornerstone for producing N-substituted pyridones and offers a reliable pathway.[7]

Proposed Synthetic Protocol: N-Alkylation

The synthesis hinges on the deprotonation of 5-bromo-2(1H)-pyridone to form an ambident nucleophile, which then reacts with a suitable trifluoroethylating agent.[7] The choice of base and solvent is critical to favor N-alkylation over the competing O-alkylation pathway.

Step-by-Step Methodology:

-

Precursor Preparation: Begin with commercially available 5-bromo-2(1H)-pyridone (also known as 5-bromo-2-hydroxypyridine, CAS: 13466-38-1).[8]

-

Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromo-2(1H)-pyridone in a dry, aprotic polar solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C. The use of a strong base like NaH ensures complete deprotonation, while a milder base like K₂CO₃ can also be effective, often requiring elevated temperatures. The reaction mixture is typically stirred for 30-60 minutes to allow for complete salt formation.

-

Alkylation: Introduce a trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide or 2,2,2-trifluoroethyl triflate, dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Final Purification: The resulting crude product is purified by column chromatography on silica gel to yield the final, high-purity this compound.

Caption: Proposed synthetic workflow for this compound.

Reactivity: The Bromine Atom as a Gateway to Diversity

The true value of this compound for drug development professionals lies in its potential for subsequent derivatization. The bromine atom at the C5 position is an excellent handle for a variety of transition-metal-catalyzed cross-coupling reactions. This allows the molecule to serve as a versatile building block for constructing large libraries of structurally diverse compounds for biological screening.

Potential Downstream Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl substituents.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino functionalities.

-

Stille Coupling: Reaction with organostannanes to create new C-C bonds.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sources

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. 5-Bromo-2-hydroxypyridine | C5H4BrNO | CID 599528 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one in Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and understanding the solubility of the novel heterocyclic compound, 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present robust experimental protocols for accurate measurement, and discuss the interpretation of the resulting data.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous and organic solubility are paramount. Solubility not only influences the bioavailability of a drug but also impacts its formulation, purification, and even the feasibility of its synthesis on a larger scale.[1][2] this compound is a compound of interest due to its unique combination of a brominated pyridinone core and a trifluoroethyl substituent. Understanding its behavior in various organic solvents is a critical first step in its development pathway.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[3][4] A close examination of the structure of this compound allows us to make educated predictions about its solubility profile.

-

The Pyridinone Core: The pyridinone ring is a polar heterocyclic system containing a nitrogen atom and a carbonyl group. The nitrogen atom can act as a hydrogen bond acceptor, while the overall ring system contributes to the molecule's polarity. This suggests a degree of solubility in polar solvents.[5]

-

The Bromo Substituent: The bromine atom is an electronegative and polarizable substituent. While it increases the molecular weight, which can decrease solubility, its polarizability can lead to favorable dipole-dipole interactions with polar solvents. The introduction of a bromine atom can be a strategic tool in medicinal chemistry for subsequent chemical modifications.[6][7]

-

The Trifluoroethyl Group: The trifluoroethyl group (-CH2CF3) is a particularly interesting moiety. The highly electronegative fluorine atoms create a strong dipole moment, enhancing the polar nature of this substituent.[8] The trifluoromethyl group is known to influence lipophilicity and metabolic stability, often improving a drug candidate's pharmacokinetic profile.[9][10] However, its effect on solubility can be complex. While it increases polarity, the trifluoromethyl group is generally considered to be lipophilic, which might enhance solubility in less polar organic solvents.[11]

Based on this analysis, we can hypothesize that this compound will exhibit moderate to good solubility in polar aprotic solvents and potentially limited solubility in nonpolar solvents.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a well-controlled experimental protocol is essential. The "shake-flask" method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent at a given temperature.[12]

The Shake-Flask Method: A Step-by-Step Protocol

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[12]

-

Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., at 25 °C) for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For more rapid and complete separation, centrifugation can be employed.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring that no solid particles are transferred. The use of a syringe with a fine filter (e.g., 0.45 µm) is highly recommended.[13]

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for accurately quantifying the concentration of a solute in a saturated solution due to its high sensitivity and specificity.[1][14][15]

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Sample Preparation: Dilute the collected supernatant from the shake-flask experiment with the same solvent used for the standard curve to bring the concentration within the linear range of the assay.

-

Chromatographic Analysis: Inject the standards and diluted samples onto the HPLC system. A typical setup might involve a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile, with UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Concentration Calculation: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation of this curve to calculate the concentration of the compound in the diluted samples, and then back-calculate to determine the solubility in the original solvent.[13]

Caption: Workflow for thermodynamic solubility determination.

Anticipated Solubility Profile and Data Interpretation

While experimental determination is essential, predicting and interpreting solubility data in the context of solvent properties provides deeper insights.

Hypothetical Solubility Data

The following table presents plausible, though hypothetical, solubility data for this compound in a range of organic solvents at 25 °C.

| Solvent | Dielectric Constant (ε) | Polarity Index | Solubility (mg/mL) |

| n-Hexane | 1.88 | 0.1 | < 0.1 |

| Toluene | 2.38 | 2.4 | 1.5 |

| Dichloromethane | 8.93 | 3.1 | 25.8 |

| Acetone | 20.7 | 5.1 | 85.3 |

| Acetonitrile | 37.5 | 5.8 | 60.1 |

| Ethanol | 24.5 | 4.3 | 42.5 |

| Methanol | 32.7 | 5.1 | 75.9 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | > 200 |

Interpretation of Results

-

Nonpolar Solvents (n-Hexane, Toluene): The very low solubility in hexane and limited solubility in toluene would be expected. The nonpolar nature of these solvents cannot effectively solvate the polar pyridinone ring and trifluoroethyl group of the solute.

-

Polar Aprotic Solvents (Dichloromethane, Acetone, Acetonitrile, DMSO): The compound is expected to show significantly higher solubility in these solvents. The high solubility in DMSO, a highly polar aprotic solvent, is anticipated due to its ability to engage in strong dipole-dipole interactions with the polar functionalities of the molecule. Acetone and acetonitrile are also good solvents due to their polarity.

-

Polar Protic Solvents (Ethanol, Methanol): Good solubility is also expected in polar protic solvents like methanol and ethanol. These solvents can act as hydrogen bond donors to the carbonyl oxygen and the nitrogen of the pyridinone ring, and also engage in dipole-dipole interactions.

Caption: Key intermolecular forces influencing solubility.

Alternative Solubility Determination Methods

While HPLC is a preferred method, other techniques can also be employed for solubility determination.

-

Gravimetric Analysis: This classic method involves evaporating a known volume of the saturated solution to dryness and weighing the residual solute.[2][16][17][18] It is a simple and cost-effective technique but can be less accurate for very low solubilities and is not suitable for volatile compounds.

-

UV-Visible Spectroscopy: If the compound has a suitable chromophore, its concentration in the saturated solution can be determined by measuring its absorbance and using a standard curve.[12][14] This method is rapid and requires small sample volumes but can be susceptible to interference from other absorbing species.

Conclusion

A thorough understanding of the solubility of this compound is a foundational requirement for its progression as a potential drug candidate. This guide has outlined a scientifically rigorous approach to predicting, experimentally determining, and interpreting its solubility in a range of organic solvents. By combining theoretical knowledge of its molecular structure with robust experimental methodologies like the shake-flask method coupled with HPLC analysis, researchers can generate the high-quality data needed to make informed decisions in the drug development process.

References

- 2,2,2-Trifluoroethanol - Solubility of Things. (n.d.).

- 5-Bromo-2-fluoropyridine 99 766-11-0 - Sigma-Aldrich. (n.d.).

-

Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Why is Pyridinium Chlorochromate soluble in organic solvents? - Chemistry Stack Exchange. (2019). Retrieved from [Link]

-

Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. Retrieved from [Link]

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

-

Solubility of Organic Compounds. (2023). Retrieved from [Link]

-

(PDF) Solubility of Flavonoids in Organic Solvents - ResearchGate. (2025). Retrieved from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021). Retrieved from [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025). Retrieved from [Link]

-

Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2023). Retrieved from [Link]

-

A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers - ResearchGate. (2026). Retrieved from [Link]

-

Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

-

Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91. Retrieved from [Link]

- Determination of Solubility by Gravimetric Method. (n.d.).

-

Recent Advances in Bromination Reactions - NUS Faculty of Science. (n.d.). Retrieved from [Link]

-

(PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025). Retrieved from [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Perspectives in solubility measurement and interpretation - PMC - NIH. (2018). Retrieved from [Link]

-

Pyridine - chemeurope.com. (n.d.). Retrieved from [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025). Retrieved from [Link]

-

PART I. COMPLEX FORMATION BY PHOSPHINES CONTAINING THE TRIFLUOROMETHYL GROUP - Canadian Science Publishing. (n.d.). Retrieved from [Link]

-

Sustainable bromination of organic compounds: A critical review - ResearchGate. (n.d.). Retrieved from [Link]

-

High Throughput Measurement of Compound Solubility and Physical Form with BMI | Solve Scientific. (n.d.). Retrieved from [Link]

-

Gravimetric analysis - Wikipedia. (n.d.). Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]

-

Organic Chemistry: Introduction to Solubility | SALTISE. (2021). Retrieved from [Link]

-

24.9: Heterocyclic Amines - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Chemical Properties of 2-Bromo-1,1,1-trifluoroethane (CAS 421-06-7) - Cheméo. (n.d.). Retrieved from [Link]

-

7-bromo-2-fluoro-5H-chromeno[2,3-b]pyridin-5-one - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. chem.ws [chem.ws]

- 4. saltise.ca [saltise.ca]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. science.nus.edu.sg [science.nus.edu.sg]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. pharmaguru.co [pharmaguru.co]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. msesupplies.com [msesupplies.com]

- 18. Gravimetric analysis - Wikipedia [en.wikipedia.org]

5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a halogenated and fluorinated pyridone derivative that serves as a highly valuable building block in modern medicinal chemistry. This guide provides a comprehensive technical overview of its core molecular properties, a plausible and detailed synthesis protocol, and a discussion of its strategic applications in drug discovery. The convergence of the electronically versatile bromo-substituted pyridone scaffold with the metabolism- and affinity-modulating trifluoroethyl group makes this compound a significant tool for developing novel therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this molecule's unique structural attributes.

Core Molecular Profile

This compound is a solid chemical compound distinguished by its pyridone core, a bromine atom at the C5 position, and an N1-substituted 2,2,2-trifluoroethyl group. These features are critical to its utility in the synthesis of complex pharmaceutical intermediates.

Chemical Structure:

Physicochemical and Spectroscopic Data:

All quantitative data for the compound are summarized in the table below, compiled from reliable chemical supplier databases.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrF₃NO | |

| Molecular Weight | 256.02 g/mol | [1][2][3][4] |

| CAS Number | 1114563-10-8 | [1][2][3] |

| Appearance | Solid | [1][3] |

| Purity | ≥95% | [1][2][3][4] |

| Storage | Sealed in dry, room temperature | [1][3] |

| InChI Key | BMZLLGYZNDRECU-UHFFFAOYSA-N | [1][2][3][4] |

The Strategic Value of the Pyridinone Scaffold

The pyridinone ring system is classified as a "privileged scaffold" in drug discovery.[5][6] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, serving as a robust foundation for developing a wide range of therapeutic agents.

Key Attributes of the 2-Pyridone Core:

-

Hydrogen Bonding: The scaffold possesses both a hydrogen bond donor (N-H, in its unsubstituted form) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form critical interactions within protein binding pockets.[6]

-

Bioisosterism: Pyridones are effective bioisosteres for amides, phenols, pyridines, and other heterocyclic systems.[6] This allows chemists to replace those groups to fine-tune a drug candidate's properties, such as improving aqueous solubility, modulating lipophilicity, and enhancing metabolic stability, without losing binding affinity.

-

Synthetic Versatility: The pyridone ring can be readily functionalized at multiple positions, allowing for systematic structure-activity relationship (SAR) studies.

Caption: The 2-pyridone core as a privileged scaffold in drug design.

The Impact of Trifluoroethylation

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The 2,2,2-trifluoroethyl group (-CH₂CF₃) on the pyridone nitrogen is not an arbitrary addition; it is a strategic modification designed to confer specific, advantageous properties.

Causality Behind Fluorination:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The CF₃ group is resistant to oxidative metabolism by cytochrome P450 enzymes, which often targets alkyl groups. This can significantly increase the half-life of a drug molecule.

-

Binding Affinity: Fluorine is highly electronegative. The trifluoromethyl group can alter the electronic profile of the entire molecule, potentially forming favorable electrostatic or multipolar interactions with amino acid residues in a target protein, thereby enhancing binding affinity.

-

Lipophilicity: The CF₃ group substantially increases lipophilicity, which can improve a compound's ability to cross cellular membranes. This is a critical factor for oral bioavailability and reaching intracellular targets.

Caption: Rationale for trifluoroethylation in medicinal chemistry.

Proposed Synthesis Protocol

The synthesis of this compound is most logically achieved via an N-alkylation reaction. This is a standard and reliable method for modifying the nitrogen atom of pyridones and related heterocycles.[7] The protocol below is a self-validating system, concluding with characterization steps to ensure the final product's identity and purity.

Experimental Workflow:

Caption: Step-by-step workflow for the N-alkylation synthesis.

Step-by-Step Methodology:

-

Reactant Preparation: To a flame-dried, round-bottomed flask under an inert nitrogen atmosphere, add 5-bromo-2-hydroxypyridine (1.0 eq). Dissolve it in a suitable anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

-

Causality: Anhydrous conditions and an inert atmosphere are critical to prevent the quenching of the strong base (NaH) and the intermediate pyridone anion by water or oxygen.

-

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature for 1 hour.

-

Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the pyridone, forming the highly nucleophilic sodium pyridonate salt. The evolution of hydrogen gas is an indicator of a successful reaction.

-

-

N-Alkylation: Cool the reaction mixture back to 0°C. Add 2,2,2-trifluoroethyl triflate (1.2 eq) dropwise via syringe. Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Causality: 2,2,2-Trifluoroethyl triflate is a potent electrophile, making the triflate group an excellent leaving group for the Sₙ2 reaction with the pyridonate anion. This ensures efficient formation of the desired N-C bond.

-

-

Workup and Extraction: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Causality: The aqueous quench neutralizes any remaining base. Extraction isolates the organic product from the inorganic salts and the polar solvent (DMF).

-

-

Purification: Concentrate the organic extract under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Causality: Chromatography separates the desired product from unreacted starting materials, byproducts, and residual impurities based on polarity.

-

-

Validation: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid. Confirm the structure and assess purity using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Applications in Drug Development

This compound is not an end-product therapeutic but rather a strategic starting material or intermediate. Its value lies in its potential to be incorporated into larger molecules targeting a variety of diseases.

-

Fragment-Based Drug Design (FBDD): The molecule itself can be used in fragment screening libraries. Its defined structure and vectors for growth (the bromo-position, which can be used in cross-coupling reactions) make it an ideal starting point for building more potent leads.

-

Antiviral Agents: Pyridinone derivatives have shown significant promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV and as inhibitors of Hepatitis B Virus (HBV) DNA replication.[8] This compound provides a scaffold to synthesize novel analogues with potentially improved resistance profiles.

-

Kinase Inhibitors: The pyridone motif is known to act as a "hinge-binding" element in many kinase inhibitors used in oncology.[6] The trifluoroethyl group can be used to probe hydrophobic pockets within the ATP-binding site, while the bromine atom allows for further modification via Suzuki, Stille, or Buchwald-Hartwig coupling to build out the molecule and enhance target specificity.

-

Antibacterial Agents: The broader pyridone class has been investigated for antimicrobial properties.[5] While the mode of action for this specific substitution pattern is not defined, it serves as a valuable precursor for creating novel antibacterial candidates.[9]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

GHS Hazard Information:

-

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool place.

-

Conclusion

This compound is a sophisticated chemical building block whose value is derived from the deliberate combination of three key structural motifs: the privileged pyridone scaffold, a synthetically versatile bromine handle, and a pharmacokinetically advantageous trifluoroethyl group. For researchers in drug discovery, it represents a pre-optimized starting material for generating novel compounds with enhanced metabolic stability and target affinity. Its logical synthesis and clear potential for elaboration make it a powerful tool in the development of next-generation therapeutics.

References

-

El-Sayed, M. et al. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Lin, G. et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

-

Ghannoum, M. et al. (1986). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Folia Microbiologica. [Link]

-

PubChem. 5-Bromo-2-fluoroaniline Compound Summary. [Link]

-

Zhang, Y. & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. [Link]

- Google Patents. WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.

-

Organic Syntheses. 2H-Pyran-2-one, 3-bromo-. [Link]

-

Lalhruaizela, L. et al. (2025). Design, synthesis, and study of 2-pyridone-based pharmaceutical analogues. Journal of Molecular Structure. [Link]

-

Organic Syntheses. Bis(pyridine)iodonium(I) tetrafluoroborate. [Link]

-

Alfayate, A. et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link]

-

Pharmaffiliates. 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one Product Page. [Link]

Sources

- 1. This compound [sigmaaldrich.com]

- 2. This compound | 1114563-10-8 [sigmaaldrich.com]

- 3. This compound [sigmaaldrich.cn]

- 4. 5-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-pyridin-2-one | 1114563-10-8 [sigmaaldrich.com]

- 5. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 9. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold Enhanced for Potency and Specificity

In the landscape of medicinal chemistry, the 2-pyridone motif is recognized as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its capacity to serve as a bioisostere for various cyclic and acyclic structures, makes it a versatile starting point for drug design.[1][3] The subject of this guide, 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one (CAS Number: 1114563-10-8), represents a strategically functionalized iteration of this core structure. The incorporation of a bromine atom at the 5-position and a 2,2,2-trifluoroethyl group at the N-1 position endows this molecule with unique physicochemical properties, positioning it as a valuable building block for developing novel therapeutics, particularly in the antiviral and oncology sectors.[4][5]

This guide provides a comprehensive overview of the technical data, commercial availability, synthetic rationale, and strategic applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Commercial Availability

This synthetic building block is a solid at room temperature and is offered by a range of specialized chemical suppliers.[6] Its key properties are summarized below, with commercial availability details presented for easy reference.

Table 1: Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 1114563-10-8 | [6][7] |

| Molecular Formula | C₇H₅BrF₃NO | [6] |

| Molecular Weight | 256.02 g/mol | [6][7] |

| Physical Form | Solid | [6] |

| Purity | Typically ≥95-98% | [6][7] |

| Storage | Sealed in dry, room temperature | [6] |

Table 2: Commercial Supplier Information

| Supplier | Product Number | Purity | Notes |

| Sigma-Aldrich | BL3H9AA526E6 | 98% | Marketed under BLD Pharmatech |

| Sigma-Aldrich | KDAH6E35C5D8 | 95% | Marketed under Kishida Chemical Co. |

| Merck | - | - | Product listing available |

| ChemicalBook | CB52504284 | - | Provides links to spectral data[8] |

The Strategic Importance of Functionalization

The synthetic utility of this compound stems directly from its specific functional groups. Understanding the role of each component is crucial for designing effective synthetic strategies.

The 5-Bromo Group: A Handle for Cross-Coupling

The bromine atom at the C-5 position is not merely a substituent; it is a versatile synthetic handle. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups at this position, enabling extensive Structure-Activity Relationship (SAR) studies. The ability to systematically modify this position is a cornerstone of modern lead optimization, allowing chemists to fine-tune a compound's potency, selectivity, and pharmacokinetic profile.

The 1-(2,2,2-trifluoroethyl) Group: Modulator of Physicochemical Properties

The N-alkylation of the pyridinone ring with a 2,2,2-trifluoroethyl group is a deliberate design choice aimed at enhancing drug-like properties. The introduction of fluorine can have profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group, in particular, is known to:

-

Increase Metabolic Stability: It can block sites of oxidative metabolism, prolonging the half-life of a drug.

-

Modulate Lipophilicity: The highly electronegative fluorine atoms can alter the electronic distribution of the molecule, influencing its ability to cross cell membranes.

-

Enhance Binding Affinity: The trifluoromethyl group can engage in favorable interactions with protein targets, such as dipole-dipole or orthogonal multipolar interactions, leading to increased binding potency.

The workflow for leveraging these functionalities in a drug discovery program is conceptually straightforward yet powerful.

Caption: Synthetic workflow leveraging the dual functionality of the title compound.

Synthetic Protocol: N-Alkylation of 5-Bromopyridin-2(1H)-one

Protocol: Synthesis of this compound

Objective: To perform the N-alkylation of 5-bromo-2-hydroxypyridine with a suitable 2,2,2-trifluoroethylating agent.

Materials:

-

5-Bromo-2-hydroxypyridine

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate (or 2,2,2-trifluoroethyl iodide)

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-bromo-2-hydroxypyridine (1.0 eq).

-

Solvent and Base: Add anhydrous DMF to dissolve the starting material. To the resulting solution, add cesium carbonate (1.5 - 2.0 eq). Stir the suspension at room temperature for 15-20 minutes. Causality Note: Cesium carbonate is a strong, non-nucleophilic base that effectively deprotonates the pyridinone nitrogen, facilitating the subsequent alkylation. Its high solubility in DMF compared to other bases like K₂CO₃ often leads to faster reaction rates.

-

Addition of Alkylating Agent: Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 - 1.2 eq) to the reaction mixture. Causality Note: Triflate is an excellent leaving group, making this reagent highly reactive and efficient for the alkylation step.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra would confirm the incorporation of the trifluoroethyl group and the preservation of the bromopyridinone core.

Applications in Drug Discovery: A Focus on Antiviral Agents

The 2-pyridone scaffold is a key component in several antiviral agents, including those targeting Hepatitis B Virus (HBV).[3] The ability to functionalize the 5-position of the pyridinone ring is critical for achieving potent and selective inhibition of viral replication. For instance, studies on related indole derivatives have shown that the introduction of a bromine atom can significantly enhance anti-HBV activity.[4]

The logical application of this compound is as an advanced intermediate in the synthesis of novel antiviral compounds. The trifluoroethyl group can confer favorable pharmacokinetic properties, while the bromo group provides a site for introducing moieties designed to interact with specific pockets of a viral enzyme, such as the HBV polymerase.

Caption: Logical pathway from building block to a potential therapeutic agent.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that offers significant advantages in the field of drug discovery. The combination of a versatile synthetic handle (the 5-bromo group) with a moiety known to improve drug-like properties (the N-trifluoroethyl group) makes it an exceptionally valuable tool for medicinal chemists. Its commercial availability and the straightforward, robust nature of its downstream synthetic applications empower researchers to rapidly generate and test diverse chemical libraries, accelerating the path toward novel and effective therapeutics.

References

- Jung, et al. (2012). United States Patent US 8,802,689 B2.

- European Patent Office. (2015). EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.

- Wents, et al. (1975). United States Patent 3,956,301.

- EP 2 368 550 B1. Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.

-

Chai, H., et al. (2006). Synthesis and in vitro anti-hepatitis B virus activities of some ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates. Bioorganic & Medicinal Chemistry, 14(4), 911-917. [Link]

-

SpectraBase. 5-bromo-6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one. [Link]

- Hikal Ltd. (2021). WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.

-

Brana, M. F., & Cacho, M. (1989). Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity. Journal of Medicinal Chemistry, 32(11), 2449-2454. [Link]

-

Tchesnokov, E. P., et al. (2012). Noncompetitive Inhibition of Hepatitis B Virus Reverse Transcriptase Protein Priming and DNA Synthesis by the Nucleoside Analog Clevudine. Journal of Virology, 86(19), 10504-10514. [Link]

-

Gilles, A., et al. (2022). Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides. Molecules, 27(19), 6543. [Link]

-

Jones, R. J., & Tavis, J. E. (2013). Unveiling the roles of HBV polymerase for new antiviral strategies. Future Virology, 8(8), 757-768. [Link]

-

El-Sabbagh, N. M., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. ACS Omega, 8(37), 33785-33803. [Link]

-

Chauhan, R., et al. (2020). Efficient Inhibition of Hepatitis B Virus (HBV) Replication and cccDNA Formation by HBV Ribonuclease H Inhibitors during Infection. Antimicrobial Agents and Chemotherapy, 64(12), e01269-20. [Link]

-

Sari, O., et al. (2017). Synthesis and Antiviral Evaluation of 2',2',3',3'-tetrafluoro Nucleoside Analogs. Tetrahedron Letters, 58(7), 642-644. [Link]

-

Chai, H., et al. (2006). Synthesis and in vitro anti-hepatitis B virus activities of some ethyl 5-hydroxy-1H-indole-3-carboxylates. Bioorganic & Medicinal Chemistry, 14(8), 2505-2510. [Link]

-

Al-Ostath, A., et al. (2023). 5-Membered Heterocyclic Compounds as Antiviral Agents. Current Medicinal Chemistry, 30(33), 3820-3841. [Link]

-

CAS Common Chemistry. Rogletimide. [Link]

Sources

- 1. Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Inhibition of Hepatitis B Virus (HBV) Replication and cccDNA Formation by HBV Ribonuclease H Inhibitors during Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro anti-hepatitis B virus activities of some ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [sigmaaldrich.com]

- 7. This compound | 1114563-10-8 [sigmaaldrich.com]

- 8. This compound(1114563-10-8) 1H NMR [m.chemicalbook.com]

electrophilic aromatic substitution on 5-bromopyridin-2(1H)-one derivatives

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution on 5-Bromopyridin-2(1H)-one Derivatives

Abstract

Pyridin-2(1H)-one and its derivatives are foundational scaffolds in modern medicinal chemistry, prized for their versatile roles as bioisosteres and their prevalence in a wide array of biologically active compounds.[1][2] The 5-bromo-substituted variant, in particular, serves as a highly versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the principles and methodologies governing electrophilic aromatic substitution (EAS) on the 5-bromopyridin-2(1H)-one core. We will dissect the electronic factors that dictate its reactivity and regioselectivity, present validated experimental protocols for key transformations, and discuss the strategic implications for drug discovery and development.

The Electronic Landscape: Reactivity and Regioselectivity

To predict the outcome of an electrophilic attack on the 5-bromopyridin-2(1H)-one ring, a thorough understanding of the electronic contributions of its constituent functional groups is paramount. The interplay between the ring nitrogen, the carbonyl group, and the bromine substituent creates a unique electronic environment that governs the reaction's feasibility and positional selectivity.

The Dominant Influence: The Endocyclic Amide

The pyridinone ring is best understood as a vinylogous amide. The ring nitrogen's lone pair of electrons participates in resonance, donating electron density into the aromatic system. This powerful mesomeric effect (+M) significantly enriches the electron density at the C3 and C5 positions (ortho and para to the nitrogen, respectively), making them the most nucleophilic sites and activating the ring towards electrophilic attack.[3]

Competing Effects: Carbonyl and Bromo Substituents

-

Carbonyl Group: The exocyclic carbonyl group at the 2-position acts as an electron-withdrawing group through both induction (-I) and resonance (-M). This deactivates the ring, particularly at the C4 and C6 positions, making them less favorable for electrophilic substitution.

-

Bromo Group: The bromine atom at the 5-position exhibits a dual electronic nature. It is strongly electronegative, withdrawing electron density via the inductive effect (-I), which deactivates the ring overall.[4] However, its lone pairs can participate in resonance, donating electron density (+M) and directing incoming electrophiles to the ortho and para positions.[4][5]

Predicting the Site of Substitution

Synthesizing these effects leads to a clear prediction. The activating, ortho, para-directing influence of the ring nitrogen is the dominant factor. It strongly activates the C3 and C5 positions. Since the C5 position is already occupied by a bromine atom, the primary site for electrophilic attack is unequivocally the C3 position . This position is ortho to the strongly activating nitrogen and meta to the deactivating bromo group, aligning the directing effects for high regioselectivity.

Caption: Resonance delocalization increases electron density at C3 and C5.

Core Synthetic Transformations: Protocols and Insights

The predicted C3 selectivity can be exploited in several key EAS reactions. The following sections provide validated protocols and expert commentary on their execution.

Nitration

The introduction of a nitro group is a fundamental transformation, providing a versatile handle for further chemical modification, such as reduction to an amine. The nitration of 5-bromopyridin-2(1H)-one proceeds with high regioselectivity to yield 5-bromo-3-nitropyridin-2(1H)-one.[6][7]

-

Reagent Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0°C, cautiously add 20 mL of concentrated sulfuric acid (H₂SO₄).

-

Substrate Addition: While maintaining the temperature below 10°C, slowly add 5.0 g of 5-bromopyridin-2(1H)-one in small portions. Stir until complete dissolution.

-

Nitrating Agent Addition: Prepare the nitrating mixture by slowly adding 3.0 mL of fuming nitric acid (HNO₃) to 10 mL of concentrated sulfuric acid, pre-cooled to 0°C.

-

Reaction: Add the cold nitrating mixture dropwise to the substrate solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. A yellow precipitate will form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

-

Purification: Dry the crude product under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.

Causality Behind Choices:

-

Sulfuric Acid: Acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile.[8][9]

-

Low Temperature: The reaction is highly exothermic. Strict temperature control is crucial to prevent over-nitration and decomposition of the starting material, ensuring the formation of the desired mono-nitrated product.

Caption: Experimental workflow for the nitration of 5-bromopyridin-2(1H)-one.

Halogenation: Bromination

Introducing a second halogen atom, such as bromine, creates a 3,5-dibromopyridin-2(1H)-one scaffold. This product is particularly useful for subsequent metal-catalyzed cross-coupling reactions, where the differential reactivity of the two C-Br bonds can be exploited.

-

Dissolution: Dissolve 5.0 g of 5-bromopyridin-2(1H)-one in 50 mL of glacial acetic acid in a 100 mL round-bottom flask.

-

Reagent Addition: Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction can be gently heated (40-50°C) to accelerate the conversion if necessary.

-

Monitoring: Track the disappearance of the starting material using TLC or LC-MS.

-

Work-up: Once the reaction is complete, pour the mixture into 200 mL of cold water. A white or off-white precipitate will form.

-

Isolation: Collect the solid by vacuum filtration and wash extensively with water to remove acetic acid and succinimide.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Causality Behind Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂.[10] It provides a slow, controlled release of Br⁺, minimizing side reactions and improving selectivity, which is critical for producing a clean product.

-

Acetic Acid: Serves as a polar protic solvent that can facilitate the polarization of the N-Br bond in NBS, enhancing its electrophilicity without the need for a strong Lewis acid catalyst, which could potentially coordinate to the pyridinone.

Caption: Experimental workflow for the bromination using NBS.

Friedel-Crafts Reactions: A Cautionary Note

Friedel-Crafts alkylation and acylation are cornerstone reactions for forming C-C bonds in aromatic systems.[11][12] However, their application to pyridine-containing heterocycles, including pyridinones, is fraught with challenges.

The Primary Obstacle: The Lewis acid catalysts (e.g., AlCl₃) required to generate the carbocation or acylium ion electrophile are strong Lewis acids. The ring nitrogen of pyridine is Lewis basic and will preferentially coordinate with the catalyst.[13][14] This coordination forms a pyridinium-like complex, which severely deactivates the entire ring system towards electrophilic attack, effectively shutting down the reaction.

While the amide-like nitrogen in a pyridinone is less basic than in pyridine, strong coordination to the catalyst remains a significant competing reaction. Furthermore, the carbonyl oxygen can also complex with the Lewis acid, requiring stoichiometric, rather than catalytic, amounts of the promoter and further complicating the reaction.[11]

Strategic Pivot: For drug development professionals, direct Friedel-Crafts reactions on this scaffold are generally avoided. A more robust and versatile strategy involves leveraging the existing bromine atom at the C5 position (or a newly installed one at C3) as a handle for modern cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). These methods offer superior functional group tolerance, milder conditions, and more predictable outcomes for introducing alkyl, aryl, and acyl moieties.[15][16]

Data Summary

The following table summarizes typical reaction conditions for the successful EAS reactions discussed.

| Reaction | Electrophile | Reagents & Conditions | Typical Yield | Target Position |

| Nitration | Nitronium ion (NO₂⁺) | HNO₃ / H₂SO₄, 0-10°C | 75-90% | C3 |

| Bromination | Bromonium ion (Br⁺) | NBS, Acetic Acid, RT-50°C | 80-95% | C3 |

| Chlorination | Chloronium ion (Cl⁺) | NCS, Acetic Acid, RT-60°C | 70-90% | C3 |

Conclusion and Strategic Outlook

The 5-bromopyridin-2(1H)-one scaffold is a highly valuable platform for chemical synthesis, governed by predictable electronic principles. The dominant electron-donating character of the endocyclic amide nitrogen reliably directs electrophilic aromatic substitution to the C3 position, enabling high-yielding nitration and halogenation reactions. These transformations furnish key intermediates that are pivotal for building molecular complexity. While classic Friedel-Crafts reactions are generally incompatible with this system due to catalyst inhibition, this limitation is readily overcome by employing the halogen substituents as synthetic handles for a wide range of modern cross-coupling methodologies. For researchers in drug discovery, mastering the reactivity of this core allows for the efficient and strategic elaboration of novel chemical entities with therapeutic potential.

References

-

Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory . New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification . PubMed Central (PMC). Available at: [Link]

-

Pyridones in drug discovery: Recent advances . PubMed. Available at: [Link]

-

(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity . YouTube. Available at: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry . PubMed Central (PMC). Available at: [Link]

-

Directing Effects . ChemTalk. Available at: [Link]

-

Electrophilic substitution reactions - pyridine . YouTube. Available at: [Link]

-

Friedel–Crafts reaction . Wikipedia. Available at: [Link]

-

Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules . Dalton Transactions. Available at: [Link]

-

Pyridine Electrophilic Substitution Reactions | Heterocyclic Compounds Part 6 . YouTube. Available at: [Link]

- A kind of preparation method of 2 nitro 5 bromopyridines. Google Patents.

-

EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons . Pearson. Available at: [Link]

-

Pyridine | C5H5N | CID 1049 . PubChem - NIH. Available at: [Link]

-

14.3. Substituent Effects . Organic Chemistry II - Lumen Learning. Available at: [Link]

-

Electrophilic aromatic substitution . Wikipedia. Available at: [Link]

-

The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions . Master Organic Chemistry. Available at: [Link]

-

Synthesis of 2-Amino-5-bromopyridine . ResearchGate. Available at: [Link]

-

Newer biologically active pyridines: A potential review . ResearchGate. Available at: [Link]

-

The Reviews of Pyridine Chemistry ‐1968–1982 . ResearchGate. Available at: [Link]

-

Electrophilic Aromatic Substitution . Willson Research Group. Available at: [Link]

-

14.2. Examples of electrophilic aromatic substitution . Organic Chemistry II - Lumen Learning. Available at: [Link]

-

Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone . PubMed. Available at: [Link]

-

Electrophilic aromatic directing groups . Wikipedia. Available at: [Link]

-

16.1: Electrophilic Aromatic Substitution Reactions - Bromination . Chemistry LibreTexts. Available at: [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products . PubMed Central (PMC). Available at: [Link]

-

3-Bromo-2-hydroxy-5-nitropyridine . PubChem. Available at: [Link]

- Novel pyridin-2(1h)one derivatives, their preparation and their use for the treatment of pain. Google Patents.

-

Friedel-Crafts Reactions and Mechanisms . Scribd. Available at: [Link]

-

5-BROMO-2(1H)-PYRIDONE . CHEM-IS-TRY Inc. Available at: [Link]

-

18.2 Friedel Crafts Alkylation and Acylation . YouTube. Available at: [Link]

-

Chemo- and regioselective reactions of 5-bromo enones/enaminones with pyrazoles . ResearchGate. Available at: [Link]

-

Alkene halogenation . Khan Academy. Available at: [Link]

-

Discovery of spiro[indole-3,2'-pyrrolidin]-2(1H)-one based inhibitors targeting Brr2, a core component of the U5 snRNP . PubMed. Available at: [Link]

-

Chemo- and regioselective reactions of 5-bromo enones/enaminones with pyrazoles . Organic & Biomolecular Chemistry. Available at: [Link]

-

Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease . PubMed. Available at: [Link]

-

Why some targets benefit from beyond rule of five drugs . PubMed Central (PMC). Available at: [Link]

-

A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls . Chemical Science (RSC Publishing). Available at: [Link]

-